NS383 Exhibits 10- to 30-Fold Higher Potency Than Amiloride at Rat ASIC1a
In patch-clamp electrophysiology studies using rat ASIC1a expressed in heterologous systems, NS383 inhibited H+-activated currents with an IC50 of 0.44 μM. By comparison, the prototypical ASIC blocker amiloride exhibits an IC50 in the range of 5–15 μM at the same channel [1]. This represents a 10- to 30-fold enhancement in potency for NS383 relative to amiloride, enabling effective channel blockade at substantially lower compound concentrations and reducing the likelihood of off-target effects associated with high-dose amiloride exposure.
| Evidence Dimension | Inhibitory potency (IC50) at rat ASIC1a homomeric channels |
|---|---|
| Target Compound Data | NS383: IC50 = 0.44 μM |
| Comparator Or Baseline | Amiloride: IC50 = 5–15 μM |
| Quantified Difference | 10- to 30-fold greater potency |
| Conditions | Patch-clamp electrophysiology; rat ASIC1a expressed in heterologous cells; pH 6.5–6.7 activation |
Why This Matters
Higher potency enables lower dosing in vitro and in vivo, minimizing solvent/DMSO artifacts and reducing off-target pharmacological interference, critical for mechanistic studies and assay development.
- [1] Munro G, Christensen JK, Erichsen HK, Dyhring T, Demnitz J, Dam E, Ahring PK. NS383 Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats. CNS Neurosci Ther. 2016 Feb;22(2):135-45. View Source
